N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide
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Overview
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide is a compound that features a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings . This structural motif is known for its significant impact in medicinal chemistry and material science due to its photophysical properties and synthetic versatility .
Preparation Methods
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide involves several steps. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through a condensation reaction involving aminopyrazole and a suitable aldehyde or ketone . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino . The resulting intermediate is then further functionalized to introduce the nicotinamide moiety, typically through nucleophilic substitution reactions .
Chemical Reactions Analysis
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[1,5-a]pyrimidine core or the nicotinamide moiety .
Scientific Research Applications
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules due to its versatile reactivity . In biology and medicine, it has shown potential as an antitumor agent, with studies highlighting its ability to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation . Additionally, its photophysical properties make it useful in material science for the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key signaling biomolecule that regulates immune cell functions . By inhibiting PI3Kδ, the compound can modulate immune responses and potentially reduce inflammation and tumor growth .
Comparison with Similar Compounds
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as those used in antitumor and fluorescent applications . Similar compounds include pyrazophos and other pyrazolo[1,5-a]pyrimidine-based fluorophores . What sets this compound apart is its unique combination of the pyrazolo[1,5-a]pyrimidine core with the nicotinamide moiety, which enhances its biological activity and photophysical properties .
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-8-15-19-9-13(11-21(15)20-12)4-2-7-18-16(22)14-5-3-6-17-10-14/h3,5-6,8-11H,2,4,7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATHOARGJNYLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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